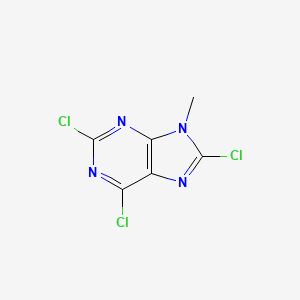

2,6,8-Trichloro-9-methyl-9H-purine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

39008-39-4 |

|---|---|

Molekularformel |

C6H3Cl3N4 |

Molekulargewicht |

237.5 g/mol |

IUPAC-Name |

2,6,8-trichloro-9-methylpurine |

InChI |

InChI=1S/C6H3Cl3N4/c1-13-4-2(10-6(13)9)3(7)11-5(8)12-4/h1H3 |

InChI-Schlüssel |

NMOUQEOHWOLCBH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C(=NC(=N2)Cl)Cl)N=C1Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,6,8 Trichloro 9 Methyl 9h Purine and Analogues

Historical Context of Trichloropurine Synthesis from Uric Acid

The journey to synthesize complex purine (B94841) derivatives often begins with readily available precursors. Historically, uric acid has served as a crucial starting material for the synthesis of trichloropurines. A pivotal method, developed by Emil Fischer, involves the treatment of uric acid with phosphorus oxychloride, which effectively replaces the three oxygen atoms of uric acid with chlorine atoms. eltamiz.com This reaction produces 2,6,8-trichloropurine (B1237924), a versatile intermediate. eltamiz.comshivajicollege.ac.in The high reactivity of the chlorine atoms in this compound allows for their subsequent displacement by various nucleophiles, opening avenues for the creation of a wide array of substituted purines. eltamiz.com This foundational work laid the groundwork for the industrial-scale synthesis of purine-based drugs like theophylline, theobromine, and caffeine (B1668208) from inexpensive uric acid. eltamiz.com

N9-Alkylation Strategies for Purine Ring Systems

A significant challenge in the synthesis of purine analogs is the regioselective alkylation of the purine ring, as alkylating agents can react at different nitrogen atoms, most commonly at the N7 and N9 positions. nih.govacs.org The development of methods that favor N9-alkylation is crucial for the synthesis of biologically active compounds where the substituent at the N9 position is a key determinant of activity.

Regioselective N9-Methylation Approaches

Achieving regioselective N9-methylation is a critical step in the synthesis of compounds like 2,6,8-Trichloro-9-methyl-9H-purine. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and desired product. acs.org Various strategies have been developed to enhance the regioselectivity of this reaction. One approach involves the use of silylation methods, inspired by the Vorbrüggen glycosylation, which can favor the formation of the N9 isomer. nih.gov Another strategy employs steric hindrance to direct alkylation to the N9 position. By introducing a bulky group at the C6 position of the purine, the N7 position can be shielded, thereby promoting alkylation at the N9 position. nih.govacs.org For instance, the introduction of a 6-heteroaryl group can lead to a coplanar conformation that sterically hinders the N7 position, resulting in exclusive or highly selective N9-alkylation. nih.govacs.orgbyu.edu

Phase-Transfer Catalysis in N-Alkylation

Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly technique for the N-alkylation of purines. tandfonline.comtandfonline.comacsgcipr.org This method facilitates the reaction between a water-soluble nucleophile (the purine anion) and a water-insoluble electrophile (the alkylating agent) by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, to transport the nucleophile into the organic phase. acsgcipr.orgphasetransfer.com Solid-liquid PTC, in particular, has been shown to afford regioselective N9-alkylation of purines with high yields under mild conditions. tandfonline.comtandfonline.com The use of catalysts like 18-crown-6 (B118740) or tetraglyme (B29129) in the presence of a base like potassium tert-butoxide can drive the reaction towards the desired N9-alkylated product. tandfonline.comtandfonline.com Continuous flow processes incorporating PTC with integrated separation have also been developed to overcome the limitations of batch scale-up, leading to a safer and more efficient synthesis. rsc.org

Mitsunobu Reaction in N9-Derivatization

The Mitsunobu reaction is a versatile and widely used method for the N9-alkylation of purines. nih.gov This reaction facilitates the condensation of an alcohol with a nucleophile, in this case, the purine ring, using a combination of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds via an S_N2 mechanism, resulting in the inversion of stereochemistry at the alcohol carbon. wikipedia.org The Mitsunobu reaction is particularly useful for introducing a wide range of substituents at the N9 position and has been instrumental in the synthesis of numerous purine nucleoside analogs. ccspublishing.org.cn A notable advantage of this method is its reliability and efficiency in achieving N9-alkylation. nih.gov

Multi-Step Synthetic Routes to Polysubstituted Purines Utilizing Halogenated Precursors

The synthesis of polysubstituted purines often relies on multi-step sequences that utilize halogenated purine precursors. 2,6-Dichloropurine and 2,6,8-trichloropurine are key starting materials in this regard. byu.edunih.gov The differential reactivity of the chlorine atoms at the C2, C6, and C8 positions allows for sequential and regioselective substitution reactions. For example, the chlorine at the C6 position is generally the most reactive towards nucleophilic substitution, followed by the chlorine at C2, and then C8. This reactivity pattern enables the stepwise introduction of various functional groups to create a diverse range of polysubstituted purines. nih.gov A common strategy involves the initial N9-alkylation of a dichloropurine, followed by sequential nucleophilic aromatic substitution reactions at the C6 and C2 positions. nih.gov

Combinatorial Chemistry Approaches for Purine Library Synthesis

The demand for large and diverse collections of compounds for high-throughput screening has led to the application of combinatorial chemistry in purine synthesis. acs.orgtandfonline.comnih.gov These approaches enable the rapid generation of extensive libraries of purine analogs by systematically varying the substituents at different positions of the purine core. acs.org Both solid-phase and solution-phase synthesis strategies have been successfully employed. nih.gov A common combinatorial approach involves the construction of a 2,6,9-trisubstituted or a fully substituted purine scaffold, followed by the introduction of diversity at various positions through parallel synthesis. acs.orgnih.govacs.org For instance, a library of tetra-substituted purines can be prepared by cyclizing a 4,5-diaminopyrimidine (B145471) with a carboxylic acid to form a 6-chloropurine (B14466) core, which is then further functionalized. acs.org The use of techniques like tetrabutylammonium (B224687) fluoride (B91410) (TBAF)-assisted N9-alkylation has further streamlined the combinatorial synthesis of purine libraries, allowing for rapid and efficient reactions in microtiter plates. nih.gov

Parallel Solution-Phase Synthetic Protocols

Parallel solution-phase synthesis has emerged as a powerful strategy for the rapid generation of focused libraries of organic molecules. This approach combines the advantages of traditional solution-phase chemistry with the high-throughput nature of combinatorial methods. For the synthesis of 2,6,8-trisubstituted purine analogues, including this compound, multi-step sequences starting from suitably substituted pyrimidine (B1678525) precursors are often employed. acs.org

A general approach involves the construction of the purine ring system from a diaminopyrimidine intermediate. For instance, a strategy could commence with a substituted pyrimidine, which undergoes sequential reactions to introduce the desired functionalities. A key intermediate, a 4,5-diaminopyrimidine, can be cyclized to form the imidazole (B134444) portion of the purine ring.

One potential pathway to this compound via a parallel solution-phase protocol could start from a commercially available or readily synthesized dichlorinated pyrimidine. The introduction of an amino group and subsequent cyclization, followed by chlorination and methylation steps, would lead to the target compound. The use of robotic liquid handlers and multi-well reaction blocks allows for the simultaneous synthesis of numerous analogues by varying the building blocks and reagents at different stages. nih.govacs.org

A representative, albeit generalized, solution-phase synthesis is outlined below, based on established purine synthesis methodologies.

General Reaction Scheme for Parallel Solution-Phase Synthesis of Substituted Purines:

The parallel nature of this synthesis allows for the variation of substituents at each step, leading to a library of diverse purine analogues. acs.org For the specific synthesis of this compound, the process would be tailored with specific chlorinating and methylating agents in the final steps. The purification of the final compounds is typically achieved using automated parallel purification systems, such as mass-triggered preparative HPLC. acs.org

Table 1: Key Steps in a Hypothetical Parallel Solution-Phase Synthesis of this compound

| Step | Transformation | Typical Reagents and Conditions |

| 1 | Nitration of a dichloropyrimidine | HNO₃/H₂SO₄ |

| 2 | Amination | NH₃ or a primary amine |

| 3 | Reduction of the nitro group | SnCl₂ or catalytic hydrogenation |

| 4 | Imidazole ring closure and chlorination | POCl₃ or other chlorinating agents |

| 5 | N-methylation | Methyl iodide, Dimethyl sulfate |

This modular approach is highly adaptable for creating a library of related compounds by introducing variations in the starting materials and subsequent reagents.

Solid-Phase Synthetic Protocols

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries, including simplified purification and the ability to drive reactions to completion by using excess reagents. The synthesis of 2,6,8-trisubstituted purines on a solid support has been successfully demonstrated, providing a versatile platform for generating diverse purine derivatives. researchgate.net

A common strategy begins with the attachment of a purine scaffold to a solid support, typically a resin, at a non-reactive position, often the N9 position. For the synthesis of this compound, a suitable starting material would be 2,6-dichloropurine, which can be anchored to a resin such as Rink amide resin. researchgate.net

Once the purine is immobilized, the subsequent chemical transformations are carried out in a stepwise manner. The chlorine atoms at the C2 and C6 positions can be selectively displaced with various nucleophiles. To obtain the 2,6,8-trichloro substitution pattern, a key step is the selective halogenation of the C8 position. This can be achieved using a suitable brominating or chlorinating agent. researchgate.net

Following the construction of the desired 2,6,8-trichloro-9-substituted purine on the solid support, the final compound is cleaved from the resin. The choice of resin and linker is critical as it dictates the cleavage conditions required to release the product into solution.

Table 2: Representative Solid-Phase Synthesis of a 2,6,8-Trisubstituted Purine Library

| Step | Description | Reagents/Conditions |

| 1 | Resin Loading | 2,6-Dichloropurine, Rink amide resin, coupling agent |

| 2 | C6 Substitution | Various amines (acid-catalyzed) |

| 3 | C8 Bromination | N-Bromosuccinimide (NBS) |

| 4 | C2 Substitution | Various amines or aryl groups (transition metal-catalyzed) |

| 5 | Cleavage | Trifluoroacetic acid (TFA) |

Source: Adapted from literature on solid-phase purine synthesis. researchgate.net

For the specific synthesis of this compound, the general solid-phase approach would be modified. After attaching a suitable purine precursor to the resin at the N9 position (which would later be methylated), the key steps would involve ensuring the C2, C6, and C8 positions are chlorinated. A possible route would involve starting with a resin-bound purine that is then subjected to chlorination at all three positions, followed by cleavage from the support. The N9-methylation could potentially be performed either on the resin-bound intermediate or after cleavage.

The solid-phase methodology is highly amenable to automation and the generation of large combinatorial libraries of purine analogues for biological screening. researchgate.net

Reactivity and Mechanistic Investigations of 2,6,8 Trichloro 9 Methyl 9h Purine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,6,8-trichloro-9-methyl-9H-purine. This class of reactions involves the displacement of the chlorine atoms by a variety of nucleophiles. The inherent electronic properties of the purine (B94841) ring system, which is electron-deficient, facilitate these substitutions. The reactions can be directed to specific positions based on the reaction conditions and the nature of the nucleophile.

The chlorine atoms at the C2, C6, and C8 positions of the purine ring exhibit different reactivities towards nucleophiles, leading to regioselective substitution. Generally, the C6 position is the most reactive site for nucleophilic attack, followed by the C2 and then the C8 positions. This reactivity pattern is attributed to the electronic distribution within the purine nucleus.

For instance, in reactions with amines, the substitution preferentially occurs at the C6 position. researchgate.net Stepwise reactions can be achieved, where initial amination takes place at C6. researchgate.net More forcing conditions or highly reactive amines are often required to achieve substitution at the less reactive C2 and C8 positions. researchgate.net The selective displacement of chlorine at C6 allows for the synthesis of 6-substituted-2,8-dichloro-9-methyl-9H-purines, which can then be subjected to further functionalization at the remaining positions.

The presence of substituents on the purine ring can significantly influence the reactivity profile in SNAr reactions. Electron-donating groups can decrease the rate of nucleophilic attack by increasing the electron density of the purine ring, while electron-withdrawing groups can enhance reactivity by further delocalizing the negative charge in the Meisenheimer intermediate.

For example, the introduction of an amino group at the C6 position will modulate the reactivity of the remaining chlorine atoms at C2 and C8. The electron-donating nature of the amino group can decrease the electrophilicity of the purine ring, making subsequent substitutions more challenging. Conversely, the nature of the substituent at the 9-position can also play a role. While a methyl group at the N9 position has a modest electronic effect, bulkier or more electronically distinct groups could potentially influence the accessibility and reactivity of the adjacent C8 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in purine chemistry. These methods offer a high degree of control and functional group tolerance, enabling the synthesis of complex purine derivatives that would be difficult to access through traditional methods.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, has been successfully applied to this compound and related polychlorinated purines. researchgate.netstudfile.net This reaction allows for the introduction of aryl and alkenyl groups at the C2, C6, and C8 positions.

Good regioselectivity has been observed in the Suzuki-Miyaura coupling of 2,6-dihalopurines. studfile.net For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the 6-phenyl-2-chloro-9-benzylpurine. studfile.net This selectivity highlights the greater reactivity of the C6-Cl bond towards palladium-catalyzed coupling. By using an excess of the boronic acid, substitution at both the C2 and C6 positions can be achieved. studfile.net The reaction conditions, such as the choice of solvent and base, can be tailored to optimize the coupling with different types of boronic acids. researchgate.netlookchem.com Anhydrous conditions in toluene (B28343) are often preferred for electron-rich arylboronic acids, while aqueous conditions in DME are more suitable for electron-poor arylboronic acids and alkenylboronic acids. researchgate.netstudfile.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Chlorinated Purines

| Purine Substrate | Boronic Acid | Product | Reference |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | 9-Benzyl-2-chloro-6-phenylpurine | studfile.net |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (3 equiv.) | 9-Benzyl-2,6-diphenylpurine | studfile.net |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid | 9-Benzyl-6-chloro-2-phenylpurine | studfile.net |

The Stille coupling, which utilizes organotin reagents, is another versatile palladium-catalyzed method for forming carbon-carbon bonds. libretexts.org This reaction is known for its wide scope and the stability of the organotin reagents. libretexts.org It has been applied to purine systems to create more complex molecules. libretexts.org The general mechanism involves an organostannane as the transmetalating agent. libretexts.org

While specific examples for this compound are not as extensively documented in the provided context, the principles of Stille coupling are applicable. The reactivity order of the chloro substituents would likely follow that observed in other cross-coupling reactions, with the C6 position being the most susceptible to coupling. The choice of the organotin reagent (e.g., vinyltributyltin or aryltributyltin) would determine the nature of the substituent introduced. mdpi.com

In addition to palladium, other transition metals have been explored for catalyzing cross-coupling reactions. Iron, being an abundant and less toxic metal, has garnered interest as a catalyst for such transformations. organic-chemistry.orgchemrxiv.org Iron-catalyzed cross-coupling reactions, often in the presence of ligands like N-heterocyclic carbenes, have been developed for coupling aryl chlorides with various nucleophiles. chemrxiv.orgresearchgate.net

While the direct application of iron-catalyzed coupling to this compound is an area for further investigation, the existing research on iron-catalyzed reactions with aryl chlorides suggests its potential. chemrxiv.org These methods could offer a more sustainable and cost-effective alternative to palladium-based systems for the functionalization of this purine derivative.

Derivatization at the C8-Position, including C8-H Arylation

The C8 position of the purine ring is a key site for synthetic modification, enabling the introduction of a variety of substituents. Direct C-H arylation at this position has been successfully achieved using palladium catalysis. This method facilitates the reaction of purines with a range of aryl iodides in the presence of copper(I) iodide (CuI) and cesium carbonate (Cs2CO3). nih.gov This approach is noted for its general applicability and efficiency. nih.gov

Further research has expanded on this methodology, developing a practical synthesis for various di-, tri-, and tetraarylpurine derivatives. nih.govresearchgate.net This involves a combination of regioselective Suzuki cross-coupling reactions and direct C-H arylations. nih.govresearchgate.net For instance, 6,8-diaryl- and 2,6,8-triaryl-9-isopropylpurines have been prepared from 6-chloro- or 2,6-dichloro-9-isopropylpurine through one or two cross-coupling reactions with arylboronic acids, followed by a palladium-catalyzed C-H arylation at the C8 position with aryl halides. nih.govresearchgate.net

In addition to arylation, other C8-substituents can be introduced. For example, a palladium-catalyzed cross-coupling reaction of 6,8-dichloro-9-(tetrahydropyran-2-yl)purine with one equivalent of phenylboronic acid resulted in the regioselective formation of the 8-chloro-6-phenylpurine derivative. researchgate.net Conversely, an iron-catalyzed reaction with methylmagnesium chloride preferentially yielded the 6-chloro-8-methylpurine derivative. researchgate.net Selective bromination at the C8 position has also been reported for polymer-bound diaminopurines using a charge transfer complex of bromine and lutidine. researchgate.net

A one-pot condensation reaction provides another route to 8-substituted purines. The reaction of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes, catalyzed by cellulose (B213188) sulfuric acid, efficiently produces 6-chloro-8-substituted-9H-purine derivatives in high yields and with short reaction times. researchgate.net

Table 1: Examples of C8-Derivatization Reactions of Purine Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Purines | Aryl iodides, Pd catalyst, CuI, Cs2CO3 | 8-Arylpurines | Not specified | nih.gov |

| 6-Chloro- or 2,6-dichloro-9-isopropylpurine | 1. Arylboronic acids (Suzuki coupling) 2. Aryl halides, Pd catalyst (C-H arylation) | 6,8-Diaryl- or 2,6,8-triaryl-9-isopropylpurines | Not specified | nih.govresearchgate.net |

| 6,8-Dichloro-9-(tetrahydropyran-2-yl)purine | Phenylboronic acid (1 equiv.), Pd catalyst | 8-Chloro-6-phenyl-9-(tetrahydropyran-2-yl)purine | Not specified | researchgate.net |

| 6,8-Dichloro-9-(tetrahydropyran-2-yl)purine | Methylmagnesium chloride, Fe catalyst | 6-Chloro-8-methyl-9-(tetrahydropyran-2-yl)purine | Not specified | researchgate.net |

| 6-Chloropyrimidine-4,5-diamine | Aldehydes, cellulose sulfuric acid | 6-Chloro-8-substituted-9H-purines | High to excellent | researchgate.net |

Other Functional Group Transformations (e.g., Conversion of Cyano to Acyl Groups)

The cyano group, when introduced onto the purine skeleton, serves as a versatile handle for further functional group interconversions. nih.govmdpi.com A direct and regioselective C-H cyanation of purines has been developed, which proceeds via a sequential triflic anhydride (B1165640) activation and nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN), followed by elimination. nih.govmdpi.com This method typically affords 8-cyanated purine derivatives in moderate to excellent yields. nih.govmdpi.com

The resulting 8-cyanopurines can be transformed into a variety of other functional groups. nih.govmdpi.com For example, the nitrile group can be converted into amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles. nih.govmdpi.com The reactivity of the cyano group on the purine scaffold is demonstrated by its reaction with sodium methoxide (B1231860) to form a stable methyl carbimidate, a transformation not as readily achieved with common aryl nitriles. nih.gov This enhanced reactivity is potentially due to stabilization by intramolecular hydrogen bonding with a nitrogen atom in the purine ring. nih.gov

An example of a subsequent transformation is the Sonogashira coupling of 6-chloro-9-substituted-8-cyanopurines with terminal alkynes, such as p-methoxyphenylacetylene, under palladium catalysis to yield the corresponding 6-alkynyl-8-cyanopurine derivatives. mdpi.com However, not all transformations are straightforward; for instance, attempts to convert a nitrile to a carboxamide on a specific tricyclic pyrimidine (B1678525) derivative derived from a purine precursor were reported to be unsuccessful. researchgate.net

Table 2: Functional Group Transformations of 8-Cyanopurines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 9-Benzyl-6-benzylthio-8-cyanopurine | Benzylthiol (BnSH), room temperature | 9-Benzyl-6-benzylthio-8-(thioformimidoyl)purine | 78% | nih.gov |

| 9-Benzyl-6-benzylthio-8-cyanopurine | Sodium methoxide (NaOMe) | Methyl 9-benzyl-6-(benzylthio)-9H-purine-8-carbimidate | 80% | nih.gov |

| 6-Chloro-9-substituted-8-cyanopurine | p-Methoxyphenylacetylene, Pd catalyst | 6-((4-Methoxyphenyl)ethynyl)-9-substituted-9H-purine-8-carbonitrile | 52% | mdpi.com |

Computational Chemistry and Theoretical Elucidation of 2,6,8 Trichloro 9 Methyl 9h Purine Structure and Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties. For 2,6,8-Trichloro-9-methyl-9H-purine, DFT calculations provide a foundational understanding of its stability and reactivity.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable.

In a comparative computational analysis of several 6-chloropurine (B14466) derivatives, the HOMO-LUMO energies for this compound were calculated. These values help in understanding its electronic behavior relative to similar compounds.

| Parameter | Value (kcal/mol) |

|---|---|

| Energy of HOMO | -171.19 |

| Energy of LUMO | -46.44 |

| Energy Gap (ΔE) | 124.75 |

Mulliken population analysis is a method for estimating partial atomic charges from the results of computational chemistry calculations. mdpi.com This analysis provides insights into the charge distribution across the molecule, which influences its electrostatic potential, intermolecular interactions, and reactivity. researchgate.netsemanticscholar.org The distribution of positive and negative charges helps identify potential sites for electrophilic and nucleophilic attack.

For this compound, the presence of highly electronegative nitrogen and chlorine atoms dictates the charge distribution. The nitrogen atoms in the purine (B94841) ring and the chlorine atoms at positions 2, 6, and 8 are expected to carry partial negative charges, withdrawing electron density from the adjacent carbon atoms. Consequently, the carbon atoms of the purine skeleton, particularly those bonded to the electronegative atoms, will exhibit partial positive charges. The methyl group at the N9 position is generally an electron-donating group, which can slightly influence the charge on the N9 atom and the imidazole (B134444) portion of the purine ring. Understanding this charge landscape is vital for predicting how the molecule will interact with biological targets like proteins and nucleic acids.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are crucial in drug discovery for predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective therapeutic agents. mdpi.com

For purine derivatives, 3D-QSAR models have been successfully developed to explore their potential as anticancer agents and kinase inhibitors. nih.govnih.govnih.gov These models correlate the biological activity (such as IC₅₀ values) with various molecular descriptors, including:

Steric Properties: The size and shape of substituents on the purine ring can significantly impact how the molecule fits into a biological target's binding site. Studies on 2,6,9-trisubstituted purines have shown that steric properties can explain a significant portion (around 70%) of the variance in cytotoxic activity. nih.govnih.gov For instance, bulky substituents at certain positions may be unfavorable, while specific spatial arrangements can enhance activity. nih.govnih.gov

Electronic Properties: Descriptors related to the electronic environment, such as electrostatic fields and partial charges, are also critical. These properties govern interactions like hydrogen bonding and electrostatic attraction with protein residues.

Hydrophobic Properties: The hydrophobicity of different regions of the molecule influences its solubility and ability to interact with nonpolar pockets in a protein.

QSAR models for purine derivatives often reveal that a combination of steric, electrostatic, and hydrophobic fields is necessary to accurately predict biological activity. nih.gov The insights from these models can guide the modification of the this compound scaffold to enhance its potential therapeutic effects.

Molecular Docking Simulations to Elucidate Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tpcj.org This method is widely used to understand the binding mechanisms of potential drugs and to screen virtual libraries of compounds for potential therapeutic candidates. nih.govmdpi.com

For purine derivatives, which are known to target a wide range of proteins, particularly kinases, molecular docking simulations provide critical insights into their mechanism of action. nih.govresearchgate.net Docking studies of purine analogues into the active sites of proteins like Cyclin-Dependent Kinase 2 (CDK2) reveal key interactions responsible for binding affinity and inhibition: nih.govtpcj.org

Hydrogen Bonds: The nitrogen atoms of the purine core are excellent hydrogen bond acceptors and donors. Docking simulations frequently show that purine derivatives form crucial hydrogen bonds with backbone atoms of key amino acid residues in the hinge region of kinase active sites (e.g., Leu83, Glu81 in CDK2). nih.gov

Hydrophobic Interactions: Substituents on the purine ring can form hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to the stability of the ligand-protein complex.

By simulating the binding of this compound to various protein targets, researchers can hypothesize its potential biological activity, understand its structure-activity relationships at a molecular level, and guide the design of new analogues with improved binding affinity and selectivity.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules arrange themselves in a solid-state crystal is determined by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal to identify close contacts between neighboring molecules.

For this compound, Hirshfeld surface analysis reveals the nature and contribution of various non-covalent interactions that stabilize its crystal structure. The primary interactions identified are π-π stacking, which is a significant stabilizing force.

A detailed analysis of the interaction energies between molecular pairs in the crystal structure provides a quantitative measure of the packing stability. The most stable interactions are typically dominated by dispersion forces, highlighting the importance of stacking arrangements.

| Molecular Pair Motif | Interaction Type | Interaction Energy (kcal/mol) | Dominant Force Contribution |

|---|---|---|---|

| Motif-1 | π-π stacking | -12.094 | Dispersion (~71%) |

The analysis also utilizes 2D fingerprint plots derived from the Hirshfeld surface. These plots provide a summary of all intermolecular contacts, showing the relative contribution of different types of interactions. For this compound, the most significant contacts are Cl···N/N···Cl, Cl···H/H···Cl, and H···H interactions, which collectively govern the three-dimensional architecture of the crystal.

Role of 2,6,8 Trichloro 9 Methyl 9h Purine As a Scaffold and Intermediate in Advanced Organic Synthesis

Design and Synthesis of Novel Heterocyclic Compounds

The design of novel heterocyclic compounds often begins with a core structure that can be systematically modified to explore chemical space and achieve desired properties. 2,6,8-Trichloro-9-methyl-9H-purine is an exemplary starting block for this purpose, primarily due to the differential reactivity of its three chloro-substituents, which allows for selective and sequential functionalization.

A common synthetic pathway to this compound involves the methylation of 2,6,8-trichloropurine (B1237924). chemsrc.com This precursor itself is typically synthesized by reacting a pyrimidine (B1678525) derivative, such as 4,5-diamino-2,6-dichloropyrimidine, with a C1 source like triethyl orthoformate, followed by chlorination. researchgate.net

Once obtained, the trichlorinated purine (B94841) is a linchpin for creating libraries of complex heterocyclic compounds. For instance, researchers have designed and synthesized novel 2,6,9-trisubstituted and 6,8,9-trisubstituted purine derivatives as potential anticancer agents and kinase inhibitors. nih.govnih.govtubitak.gov.trnih.gov In these designs, the this compound scaffold allows for the introduction of various functionalities at positions C2, C6, and C8. For example, in the development of mammalian target of rapamycin (B549165) (mTOR) inhibitors, a series of 9-methyl-9H-purine derivatives were designed where the chloro groups were substituted with different amines and other moieties to optimize binding to the target kinase. nih.gov The strategic substitution of the chlorine atoms is crucial for tuning the electronic and steric properties of the final compounds, which in turn dictates their biological activity. nih.gov

The following table summarizes the synthesis of the core compound:

| Precursor | Reagent | Product | CAS Number |

| 2,6,8-Trichloropurine | Methyl iodide | This compound | 39008-39-4 |

Strategies for Derivatization and Scaffold Diversification

The primary strategy for diversifying the this compound scaffold revolves around the sequential substitution of its chlorine atoms. The reactivity of the chloro groups towards nucleophiles generally follows the order C6 > C2 > C8. This predictable selectivity enables chemists to control the derivatization process, introducing different substituents at specific positions.

Nucleophilic Aromatic Substitution (SNAr): This is the most common method for derivatizing the scaffold. By carefully controlling reaction conditions (temperature, solvent, and base), amines, alcohols, and thiols can be introduced selectively. For example, reacting the trichloropurine with one equivalent of a primary amine at a low temperature will typically lead to substitution at the C6 position. Subsequent reactions with different nucleophiles at higher temperatures can then modify the C2 and C8 positions. nih.govtubitak.gov.tr This stepwise approach has been used to synthesize libraries of 6,8,9-trisubstituted purines with diverse piperazine (B1678402) and phenoxyphenyl groups for evaluation as cytotoxic agents. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like Suzuki, Sonogashira, and Stille couplings have been applied to purine scaffolds to form carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions are invaluable for introducing aryl, alkyl, and alkynyl groups, which are often difficult to install via traditional nucleophilic substitution. For instance, a palladium catalyst can be used to couple an organoboron reagent (Suzuki reaction) with one of the chloro-positions, leading to a biaryl structure. researchgate.net This greatly expands the structural diversity achievable from the initial scaffold.

Other Derivatizations: Beyond substitution, the purine core can undergo other transformations. Lithiation at vacant positions can be achieved, followed by quenching with an electrophile to introduce new functional groups. mdpi.com Furthermore, the exocyclic groups introduced through substitution can themselves be further modified, adding another layer of diversification.

The table below illustrates common derivatization reactions:

| Position | Reaction Type | Reagent Example | Resulting Functional Group |

| C6 | SNAr | Substituted Piperazine | Arylpiperazinyl |

| C2 | SNAr | Sodium Methoxide (B1231860) | Methoxy |

| C8 | Suzuki Coupling | Phenylboronic Acid | Phenyl |

| C8 | Sonogashira Coupling | Terminal Alkyne | Alkynyl |

Bioisosteric Modifications of the Purine Framework

Bioisosterism is a key strategy in medicinal chemistry where one atom or group in a biologically active molecule is replaced by another to create a new compound with similar or improved biological properties. cambridgemedchemconsulting.comu-tokyo.ac.jp This technique is frequently applied to the this compound scaffold to fine-tune its pharmacological profile.

The chlorine atoms themselves can be considered bioisosteres for other groups. For example, a chloro group can be replaced with:

Other Halogens (F, Br): While all are halogens, their differences in size, electronegativity, and ability to form halogen bonds can significantly impact binding affinity and metabolic stability. cambridgemedchemconsulting.com

Trifluoromethyl Group (CF₃): This group is a bioisostere for a methyl group but is much more electron-withdrawing and metabolically stable. It can also serve as a replacement for a chlorine atom due to similar steric bulk.

Cyano Group (CN): A cyano group is a linear, polar group that can act as a hydrogen bond acceptor, making it a potential bioisostere for a carbonyl oxygen or a chlorine atom in certain contexts. cambridgemedchemconsulting.com

The table below provides examples of bioisosteric replacements relevant to the purine scaffold:

| Original Group | Bioisosteric Replacement | Rationale |

| Chlorine (Cl) | Trifluoromethyl (CF₃) | Similar size, increased lipophilicity, and metabolic stability. |

| Phenyl | Pyridyl | Introduces hydrogen bond acceptor, alters polarity. |

| Carboxylic Acid | Tetrazole | Similar acidity (pKa) but improved metabolic stability and cell permeability. drughunter.com |

| Hydrogen (H) | Deuterium (D) | Minimal steric change, but can slow metabolism (Kinetic Isotope Effect). cambridgemedchemconsulting.com |

Application in Medicinal Chemistry Design Principles

The this compound scaffold is a powerful tool in medicinal chemistry, embodying several key design principles for drug discovery.

Scaffold-Based Drug Design: This compound is a quintessential example of a versatile scaffold. Its defined core structure and multiple points for modification allow for the systematic synthesis of a compound library. By varying the substituents at the C2, C6, and C8 positions, chemists can comprehensively explore the structure-activity relationship (SAR) for a particular biological target. nih.gov

Privileged Structures: The purine ring system is often considered a "privileged structure" in medicinal chemistry because it can bind to a wide range of biological targets, particularly kinases. By using this compound as a starting point, medicinal chemists can efficiently generate potent inhibitors for various enzymes by tailoring the substituents to fit the specific active site. nih.gov

Lead Optimization: Once an initial "hit" compound is identified from screening, the scaffold's reactivity is crucial for lead optimization. Medicinal chemists can use the selective substitution strategies discussed earlier to fine-tune properties like potency, selectivity, solubility, and metabolic stability. For example, if a lead compound is rapidly metabolized at a certain position, a bioisosteric replacement (e.g., H to F) can be introduced at that site to block metabolism.

Combinatorial Chemistry and Library Synthesis: The predictable reactivity of the scaffold makes it highly amenable to combinatorial and parallel synthesis techniques. This allows for the rapid generation of large numbers of distinct compounds, which is essential for high-throughput screening campaigns aimed at discovering new drug candidates. The development of novel 2,6,9-trisubstituted purines as potential anticancer agents, supported by 3D-QSAR analysis, highlights how libraries derived from such scaffolds can lead to potent and selective compounds. nih.gov

Q & A

Basic: What are the established synthetic routes for 2,6,8-Trichloro-9-methyl-9H-purine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves chlorination of a methyl-substituted purine precursor. Key steps include:

- Chlorination : Use of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. Excess reagent ensures complete substitution at positions 2, 6, and 8 .

- Protection/Deprotection : Temporary protection of the 9-methyl group using tetrahydropyran (THP) to prevent side reactions during chlorination .

- Optimization : Reaction temperature (80–110°C), solvent choice (e.g., anhydrous dichloromethane), and stoichiometric ratios (3:1 Cl:precursor) are critical for maximizing yield (>75%) .

Basic: How is the structural integrity of this compound validated?

Answer:

Characterization employs:

- NMR Spectroscopy : ¹³C NMR distinguishes substituent positions via characteristic shifts (e.g., C2: ~148 ppm, C6: ~152 ppm, C8: ~145 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₆H₄Cl₃N₄; calc. 245.94 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves bond angles and confirms regiochemistry (e.g., Cl–C–Cl angles ~120°) .

Advanced: How does regioselectivity challenge the synthesis of trisubstituted purines, and how can it be addressed?

Answer:

Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is inherently low due to similar reactivity at positions 2, 6, and 8. Strategies include:

- Catalyst Screening : Pd(PPh₃)₄ favors C6 substitution, while Fe-catalyzed reactions with Grignard reagents preferentially modify C8 .

- Stepwise Functionalization : Sequential reactions with controlled stoichiometry (e.g., 1 eq. reagent for monosubstitution) reduce isomer formation .

- Data-Driven Optimization :

| Reaction Conditions | Major Product | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄, PhB(OH)₂ | 6-Phenyl-2,8-dichloro-deriv | 62% |

| Fe(acac)₃, MeMgCl | 8-Methyl-2,6-dichloro-deriv | 58% |

Advanced: What methodologies are used to assess the biological activity of this compound derivatives?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like phosphodiesterases (PDEs) using fluorescence-based substrates .

- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) track intracellular distribution in cancer cell lines .

- SAR Analysis : Systematic substitution at positions 2, 6, and 8 correlates structural changes with activity (e.g., Cl→Me groups reduce PDE inhibition by ~40%) .

Data Contradiction: How to resolve conflicting NMR assignments for chlorine-substituted purines?

Answer:

Discrepancies arise from solvent effects or incorrect reference standards. Solutions include:

- Cross-Validation : Compare ¹H-¹³C HMBC spectra to confirm through-space couplings (e.g., H8 to C2 in 2,6,8-trisubstituted analogs) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±2 ppm of experimental values .

- Crystallographic Alignment : Overlay NMR data with X-ray structures to validate substituent positions .

Method Optimization: How to mitigate side reactions during large-scale synthesis?

Answer:

- Continuous Flow Systems : Maintain consistent temperature (±1°C) and reagent mixing to suppress dimerization .

- In-Line Monitoring : UV-Vis or FTIR detects intermediates (e.g., dichloro byproducts) for real-time adjustment .

- Purification Protocols : Use silica gel chromatography (hexane:EtOAc 4:1) or recrystallization (ethanol/water) to isolate >95% pure product .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (C2: HOMO = −6.3 eV) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO stabilizes transition states) to predict reaction pathways .

- QSPR Models : Relate Hammett σ values to substitution rates (ρ = +1.2 for arylboronic acid couplings) .

Basic: What are the key stability considerations for storing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.